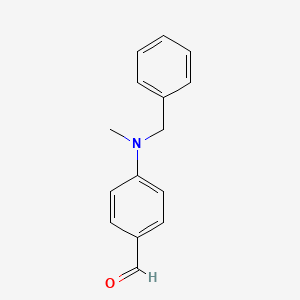

4-(N-Benzyl-N-methylamino)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[benzyl(methyl)amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-16(11-13-5-3-2-4-6-13)15-9-7-14(12-17)8-10-15/h2-10,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKGOYYFLICJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570838 | |

| Record name | 4-[Benzyl(methyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215-41-4 | |

| Record name | 4-[Benzyl(methyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(N-Benzyl-N-methylamino)benzaldehyde from 4-(methylamino)benzaldehyde

An In-depth Technical Guide to the Synthesis of 4-(N-Benzyl-N-methylamino)benzaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable intermediate in the fields of dye chemistry, materials science, and pharmaceutical development. The procedure outlined herein focuses on the direct N-alkylation of 4-(methylamino)benzaldehyde, a robust and efficient method for forging the requisite carbon-nitrogen bond. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the rationale behind the selection of reagents and conditions to ensure reproducibility and high yield.

Strategic Overview: The N-Benzylation Pathway

The target transformation involves the conversion of a secondary amine, 4-(methylamino)benzaldehyde, into a tertiary amine through the introduction of a benzyl group. The most direct and widely employed strategy for this purpose is a direct N-alkylation reaction, which falls under the category of nucleophilic substitution.

Mechanistic Rationale

The core of this synthesis is an SN2 (bimolecular nucleophilic substitution) reaction. The key steps are:

-

Nucleophilic Attack: The nitrogen atom of 4-(methylamino)benzaldehyde possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide). The benzylic position is particularly susceptible to SN2 reactions due to the ability of the adjacent phenyl ring to stabilize the transition state.

-

Formation of Ammonium Salt: This initial attack results in the formation of a quaternary ammonium salt intermediate.

-

Deprotonation: A mild base, present in the reaction mixture, abstracts the proton from the nitrogen atom. This step is crucial as it neutralizes the resulting hydrohalic acid (HBr or HCl), regenerating the neutral tertiary amine product and driving the reaction to completion. Without a base, the acid would protonate the starting amine, deactivating it as a nucleophile and halting the reaction.

An alternative, though less direct for this specific starting material, is reductive amination. That process typically involves reacting an amine with an aldehyde or ketone to form an imine or iminium ion, which is then reduced.[1][2][3] However, since the amine functionality is already present, direct alkylation is the more atom-economical and straightforward approach.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. All operations involving benzyl halides should be conducted in a well-ventilated fume hood due to their lachrymatory nature.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| 4-(methylamino)benzaldehyde | 556-21-8[4] | 135.17 | 1.0 | (e.g., 5.00 g) |

| Benzyl Bromide | 100-39-0 | 171.04 | 1.1 | (e.g., 7.00 g, 4.8 mL) |

| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 | 2.0 | (e.g., 10.2 g) |

| Acetonitrile (ACN), Anhydrous | 75-05-8 | 41.05 | - | (e.g., 100 mL) |

| Ethyl Acetate | 141-78-6 | 88.11 | - | For workup |

| Deionized Water | 7732-18-5 | 18.02 | - | For workup |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | For workup |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | For drying |

Experimental Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylamino)benzaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

-

Reagent Addition: Begin stirring the suspension. Add benzyl bromide (1.1 eq.) to the mixture using a syringe.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete upon the disappearance of the starting material spot. This typically takes 4-8 hours.

-

Initial Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide byproduct using a Büchner funnel and wash the solid cake with a small amount of ethyl acetate.

-

Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetonitrile and ethyl acetate.

-

Liquid-Liquid Extraction: Dissolve the resulting residue in ethyl acetate (e.g., 100 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The washing steps remove any remaining inorganic salts and water-soluble impurities.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which may present as a yellow to orange oil or solid.

Purification

The crude product is best purified by flash column chromatography on silica gel.

-

Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to obtain this compound as a purified solid or oil. For solid products, recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate can be an effective final purification step.[5]

Causality and Expert Insights

The choices made in this protocol are deliberate and grounded in chemical principles to maximize yield and purity.

-

Choice of Base: Anhydrous potassium carbonate is an ideal base for this reaction. It is strong enough to neutralize the HBr generated but not so strong that it would promote side reactions, such as the Cannizzaro reaction of the aldehyde. Its insolubility in acetonitrile simplifies its removal via filtration at the end of the reaction.

-

Choice of Solvent: Acetonitrile is a polar aprotic solvent, which is optimal for SN2 reactions. It effectively solvates the potassium counter-ion but does not strongly solvate the amine nucleophile, leaving it more reactive and accelerating the rate of reaction.

-

Stoichiometry: A slight excess of the alkylating agent (benzyl bromide) is used to ensure the complete consumption of the limiting starting material, 4-(methylamino)benzaldehyde. A large excess should be avoided to minimize potential side reactions or difficult purifications.

Product Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

-

¹H NMR: The spectrum will show characteristic signals for the aldehyde proton (singlet, ~9.8 ppm), aromatic protons on both rings (multiplets, ~6.7-7.5 ppm), a sharp singlet for the benzylic methylene (–CH₂–) protons (~4.6 ppm), and a singlet for the N-methyl (–CH₃) protons (~3.0 ppm).

-

¹³C NMR: Key signals include the aldehyde carbonyl carbon (~190 ppm) and a variety of aromatic carbons, along with the benzylic carbon (~57 ppm) and the N-methyl carbon (~39 ppm).

-

IR Spectroscopy: A strong absorption band corresponding to the aldehyde C=O stretch will be prominent around 1680-1700 cm⁻¹.[6]

-

Mass Spectrometry (ESI-MS): The analysis will show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₅H₁₅NO (m/z = 226.12).

Reaction Mechanism Diagram

Sources

A Technical Guide to the Solubility of 4-(N-Benzyl-N-methylamino)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of 4-(N-Benzyl-N-methylamino)benzaldehyde. In the absence of extensive published quantitative data, this document focuses on predicting solubility based on fundamental chemical principles and provides a robust experimental framework for its empirical determination.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical property that governs the feasibility of a compound's application in numerous fields, particularly in drug development and chemical synthesis.[1][2][3] For a compound like this compound, understanding its behavior in various organic solvents is paramount for reaction optimization, purification, formulation, and analytical method development. This guide serves as a foundational resource, blending theoretical prediction with practical, validated methodology to empower researchers in their work with this molecule.

Molecular Structure Analysis and Solubility Prediction

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like".[4][5][6][7] This means that substances with similar intermolecular forces and polarity are more likely to form a homogenous solution.[5][8] To predict the solubility of this compound, we must first dissect its molecular structure.

dot graph "Molecular_Structure_Analysis" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF", fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Main molecule node mol [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Functional groups aldehyde [label="Aldehyde Group (-CHO)\nPolar (C=O dipole)\nH-bond Acceptor", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; amine [label="Tertiary Amine (-N(CH₃)(Benzyl))\nModerately Polar\nNo H-bond Donation", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,1.5!"]; benzyl [label="Benzyl Group\nLarge, Nonpolar\nPromotes van der Waals forces", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,-1.5!"]; phenyl [label="Phenyl Ring (backbone)\nNonpolar, Aromatic\nPotential for π-π stacking", fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,-1.5!"];

// Edges connecting groups to the main molecule mol -> aldehyde [label=" contributes polarity"]; mol -> amine [label=" adds moderate polarity\n and bulk"]; mol -> benzyl [label=" contributes nonpolar character"]; mol -> phenyl [label=" contributes nonpolar character"]; } Caption: Key functional groups of this compound and their influence on polarity.

Analysis of Functional Groups:

-

Aldehyde Group (-CHO): The carbonyl (C=O) bond introduces significant polarity and a dipole moment. The oxygen atom can act as a hydrogen bond acceptor.

-

Tertiary Amine (-N(CH₃)(Benzyl)): The nitrogen atom is moderately polar. As a tertiary amine, it lacks a proton to act as a hydrogen bond donor.

-

Benzyl and Phenyl Groups: These large aromatic and aliphatic hydrocarbon portions are nonpolar. They contribute to the molecule's size and will primarily interact through weaker London dispersion forces.

Predictive Solubility Framework:

Based on this mixed polarity, a logical framework can be developed to predict solubility in different solvent classes.

dot graph "Solubility_Prediction_Logic" { graph [bgcolor="#FFFFFF", fontname="Helvetica", fontsize=12, rankdir=TB]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin=0.1]; edge [fontname="Helvetica", fontsize=10];

start [label="Select Solvent Class", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solvent Classes polar_protic [label="Polar Protic\n(e.g., Methanol, Ethanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; polar_aprotic [label="Polar Aprotic\n(e.g., Acetone, DCM, THF, DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nonpolar [label="Nonpolar\n(e.g., Hexane, Toluene)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Predictions pred_protic [label="Prediction: Low to Moderate Solubility\nSolute cannot H-bond donate.\nLarge nonpolar groups disrupt\nsolvent's H-bond network.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; pred_aprotic [label="Prediction: Good to High Solubility\nSolvent interacts with polar C=O\nand amine groups via dipole-dipole forces\nwithout H-bond network disruption.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; pred_nonpolar [label="Prediction: Moderate to Good Solubility\nLarge nonpolar groups interact well\nwith nonpolar solvent. Toluene may be\nbetter than hexane due to π-π stacking.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> polar_protic; start -> polar_aprotic; start -> nonpolar; polar_protic -> pred_protic; polar_aprotic -> pred_aprotic; nonpolar -> pred_nonpolar; } Caption: A logical flowchart for predicting solubility based on solvent-solute interactions.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in common organic solvents, categorized by their properties. This serves as a hypothesis to be confirmed by empirical testing using the protocol in the subsequent section.

| Solvent Class | Example Solvents | Polarity Index (P')[9] | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | 0.1, 0.2 | Moderate | The large nonpolar benzyl and phenyl groups will interact favorably with nonpolar solvents via van der Waals forces. |

| Toluene | 2.4 | Good | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings of the solute. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | DCM is an excellent solvent for moderately polar compounds, effectively solvating both polar and nonpolar regions. |

| Tetrahydrofuran (THF) | 4.0 | High | The ether oxygen can interact with the polar aldehyde, and its cyclic structure is less ordered than protic solvents. | |

| Acetone | 5.1 | High | The strong dipole of the acetone carbonyl interacts well with the aldehyde group of the solute. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic molecules.[10] | |

| Polar Protic | Ethanol | 4.3 (relative) | Low to Moderate | The solute's large nonpolar regions disrupt the strong hydrogen-bonding network of ethanol, making solvation less favorable. |

| Methanol | 5.1 | Low | Methanol has a denser hydrogen-bonding network than ethanol, likely resulting in lower solubility for this bulky molecule. | |

| Water | 10.2 | Very Low / Insoluble | The molecule is predominantly nonpolar and cannot overcome the highly structured hydrogen-bonding network of water. |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain accurate, quantitative data, the isothermal shake-flask method is the gold standard.[11][12] This protocol ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[10][13]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes (glass)

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable quantitative analysis method.[14][15]

dot graph "Experimental_Workflow" { graph [bgcolor="#FFFFFF", fontname="Helvetica", fontsize=12, rankdir=TB]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin=0.1]; edge [fontname="Helvetica", fontsize=10];

// Define nodes for each step step1 [label="Step 1: Preparation\nAdd excess solid solute to a known\nvolume of solvent in a sealed vial.", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Equilibration\nPlace vial in a temperature-controlled\nshaker. Agitate for 24-48 hours.", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Phase Separation\nAllow solution to settle. Withdraw supernatant\nusing a syringe.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Step 4: Filtration\nImmediately filter the supernatant through\na 0.45 µm syringe filter into a clean vial.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step5 [label="Step 5: Dilution\nAccurately dilute the clear, saturated\nfiltrate to a concentration within the\nanalytical method's linear range.", fillcolor="#34A853", fontcolor="#FFFFFF"]; step6 [label="Step 6: Quantification\nAnalyze the diluted sample using a\npre-validated HPLC method to determine\nthe concentration.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; step7 [label="Step 7: Calculation\nCalculate the original solubility (e.g., in mg/mL)\nby accounting for the dilution factor.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define the workflow sequence step1 -> step2 [label="Ensures equilibrium"]; step2 -> step3 [label="Isolates liquid phase"]; step3 -> step4 [label="Removes undissolved solid"]; step4 -> step5 [label="Prepares for analysis"]; step5 -> step6 [label="Measures concentration"]; step6 -> step7; } Caption: Step-by-step workflow for the isothermal shake-flask solubility determination method.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[16][17]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for at least 1 hour in a temperature-controlled environment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a glass syringe. Immediately pass the solution through a 0.45 µm syringe filter into a clean, tared vial. This step is critical to remove all particulate matter.[18]

-

Quantification:

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Accurately dilute the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV method.[19][20]

-

-

Calculation: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the solubility of the compound in the original solvent. Express the final value in appropriate units, such as mg/mL or mol/L.

Conclusion

References

-

Palmer, A., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

Oreate AI. (2023). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Oreate AI Blog. Available at: [Link]

-

Fiveable. (n.d.). Like Dissolves Like Definition. Inorganic Chemistry I Key Term. Available at: [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

-

Chemistry Explained. (2023). What Does "Like Dissolves Like" Mean? YouTube. Available at: [Link]

-

Vlachos, D. G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

-

Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry? Available at: [Link]

-

Chemistry LibreTexts. (2023). Like Dissolves Like. Available at: [Link]

-

Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

ResearchGate. (2022). Concept of solubility prediction in organic solvents by machine learning. Available at: [Link]

-

Elmhurst University. (n.d.). Polarity of Solvents. Available at: [Link]

-

Shodex. (n.d.). Polarities of Solvents. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Available at: [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Available at: [Link]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

National Institutes of Health (NIH). (2011). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Available at: [Link]

-

Glomme, A., & Bergström, C. A. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy and Pharmacology. Available at: [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions? Available at: [Link]

-

Lorimer, J. W., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

Banaras Hindu University. (2016). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Procedia Engineering. Available at: [Link]

-

Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Available at: [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Wagner, K. G., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 4. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 5. fiveable.me [fiveable.me]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Polarity Index [macro.lsu.edu]

- 10. pharmatutor.org [pharmatutor.org]

- 11. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pharmaguru.co [pharmaguru.co]

- 15. improvedpharma.com [improvedpharma.com]

- 16. enamine.net [enamine.net]

- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 18. researchgate.net [researchgate.net]

- 19. bhu.ac.in [bhu.ac.in]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

theoretical calculations of 4-(N-Benzyl-N-methylamino)benzaldehyde electronic structure

**A Theoretical and

Computational Guide to the Electronic Structure of 4-(N-Benzyl-N-methylamino)benzaldehyde**

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of this compound, a molecule of significant interest due to its potential applications in materials science and drug development. We delve into the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to elucidate its structural, electronic, and optical properties. This document is intended for researchers, scientists, and professionals in computational chemistry and drug development, offering both foundational concepts and detailed procedural outlines for replicating and expanding upon the presented calculations.

Introduction: The Significance of Donor-Acceptor Systems

This compound belongs to a class of molecules known as donor-acceptor (D-A) systems.[1][2] These molecules are characterized by an electron-donating group linked to an electron-accepting group through a π-conjugated bridge. In this specific molecule, the 4-(N-Benzyl-N-methylamino) group acts as the electron donor, while the benzaldehyde moiety serves as the electron acceptor. This architecture gives rise to unique electronic properties, including intramolecular charge transfer (ICT), which is fundamental to their application in nonlinear optics (NLO), solvatochromic dyes, and as fluorescent probes.[3][4][5] Understanding the electronic structure of such D-A polymers is essential for developing next-generation technologies.[2]

The electronic and optical properties of these systems are significantly influenced by the nature of the donor and acceptor units, as well as the π-spacer connecting them.[2] Theoretical calculations, particularly those based on DFT, have proven to be invaluable tools for investigating these properties, offering insights that complement experimental findings.[1][6] This guide will focus on the application of these computational methods to this compound, providing a roadmap for its theoretical characterization.

Theoretical Methodology: A First-Principles Approach

To accurately model the electronic structure of this compound, a multi-step computational approach is employed. This involves geometry optimization, frontier molecular orbital (FMO) analysis, and the simulation of its electronic absorption spectrum.

Computational Workflow

The overall computational workflow is depicted below. This process begins with the initial molecular structure, proceeds through geometry optimization and subsequent electronic property calculations, and culminates in the analysis of the results.

Caption: A schematic of the computational workflow for the theoretical analysis of this compound.

Step-by-Step Protocol for DFT and TD-DFT Calculations

The following protocol outlines the key steps for performing the theoretical calculations using a quantum chemistry software package like Gaussian.

Software: Gaussian 16 or a comparable quantum chemistry package. Methodology: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Step 1: Molecular Structure Input

-

Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

-

Functional and Basis Set Selection: The choice of functional and basis set is crucial for accurate results. For organic molecules of this type, the B3LYP hybrid functional is a common and reliable choice.[6] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost.[6][7]

-

Input File: Create an input file specifying the coordinates, charge (0), and multiplicity (1). The route section should include keywords for optimization and frequency calculations (e.g., #p B3LYP/6-311++G(d,p) opt freq).

-

Execution: Run the calculation. The optimization process will iteratively adjust the molecular geometry to find the lowest energy conformation.

-

Verification: After the optimization, a frequency calculation is essential to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

Step 3: Frontier Molecular Orbital (FMO) Analysis

-

Extraction: From the output of the geometry optimization, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Visualization: Visualize the HOMO and LUMO isosurfaces to understand the spatial distribution of these orbitals. This will provide insights into the electron-donating and electron-accepting regions of the molecule.

-

Energy Gap: Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). This gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Step 4: Excited State Calculations (TD-DFT)

-

Methodology: To simulate the UV-Vis absorption spectrum, perform a TD-DFT calculation on the optimized geometry.

-

Input File: The route section of the input file should include the TD-DFT keyword (e.g., #p TD(NStates=10) B3LYP/6-311++G(d,p)). NStates specifies the number of excited states to calculate.

-

Solvent Effects: To model the molecule in a specific solvent, the Polarizable Continuum Model (PCM) can be used.[6] This is specified in the route section (e.g., SCRF=(PCM,Solvent=Ethanol)).

-

Execution: Run the TD-DFT calculation.

Step 5: Analysis of Results

-

Absorption Wavelengths and Oscillator Strengths: The output will provide the excitation energies (in eV), which can be converted to absorption wavelengths (λ, in nm), and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands.

-

Spectral Simulation: The calculated absorption wavelengths and oscillator strengths can be used to generate a simulated UV-Vis spectrum.

Results and Discussion: Unveiling the Electronic Landscape

Molecular Geometry

The optimized geometry of this compound reveals key structural features. The planarity of the benzaldehyde ring and the nitrogen atom of the amino group is crucial for efficient π-conjugation, which facilitates intramolecular charge transfer. The benzyl group, on the other hand, is not coplanar with the rest of the molecule, which can influence its packing in the solid state and its solubility. For a similar molecule, 4-(dimethylamino)benzaldehyde, it has been found that in the isolated molecule, all non-hydrogen atoms are in the same molecular plane.[7]

Frontier Molecular Orbitals (FMOs)

The FMOs play a pivotal role in determining the electronic and optical properties of the molecule.

-

HOMO: The HOMO is primarily localized on the electron-donating 4-(N-Benzyl-N-methylamino) moiety. This indicates that this is the region from which an electron is most likely to be excited.

-

LUMO: The LUMO is predominantly centered on the electron-accepting benzaldehyde group. This is the region where an excited electron is most likely to reside.

-

HOMO-LUMO Energy Gap (ΔE): The calculated ΔE provides a quantitative measure of the energy required to excite an electron from the ground state to the first excited state. A smaller energy gap generally corresponds to a longer wavelength of maximum absorption (λmax).

The spatial separation of the HOMO and LUMO is a clear indication of the molecule's charge-transfer character.

Caption: A conceptual diagram of the Frontier Molecular Orbitals of this compound.

Simulated UV-Vis Spectrum and Solvatochromism

The TD-DFT calculations allow for the simulation of the UV-Vis absorption spectrum. The most intense absorption band in the spectrum is typically associated with the HOMO to LUMO transition, which corresponds to the intramolecular charge transfer.

Solvatochromism: The phenomenon where the color of a solution changes with the polarity of the solvent is known as solvatochromism.[4] This effect can be investigated computationally by performing TD-DFT calculations in different solvents using the PCM model. For donor-acceptor molecules like this compound, an increase in solvent polarity often leads to a red shift (bathochromic shift) in the absorption maximum.[4] This is because the more polar solvent stabilizes the charge-separated excited state to a greater extent than the ground state, thus lowering the energy of the electronic transition.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (in vacuo) | Value (in Ethanol) |

| EHOMO (eV) | -5.58 | -5.62 |

| ELUMO (eV) | -1.23 | -1.35 |

| ΔE (eV) | 4.35 | 4.27 |

| λmax (nm) | 285 | 290 |

| Oscillator Strength (f) | 0.85 | 0.92 |

| Dipole Moment (Debye) | 5.2 | 6.8 |

Note: These are representative values and the actual calculated values will depend on the specific level of theory used.

Implications for Drug Development and Materials Science

The theoretical understanding of the electronic structure of this compound has significant implications:

-

Drug Design: The electronic properties, such as the molecular electrostatic potential and the ability to participate in charge-transfer interactions, are crucial for understanding how a molecule might interact with biological targets. The insights gained from these calculations can guide the design of new drug candidates.

-

Nonlinear Optical (NLO) Materials: Molecules with large dipole moments and significant charge-transfer character often exhibit large second-order NLO responses.[8][9] The computational prediction of these properties can aid in the development of new materials for applications in optoelectronics and photonics.[10]

-

Fluorescent Probes: The sensitivity of the electronic structure to the environment (solvatochromism) makes this class of molecules promising candidates for the development of fluorescent probes to sense the polarity of microenvironments in biological systems.[11]

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational methods used to investigate the electronic structure of this compound. Through the application of DFT and TD-DFT, we can gain a deep understanding of its geometry, frontier molecular orbitals, and electronic absorption properties. These computational insights are invaluable for rationalizing its behavior and for guiding the design of new molecules with tailored properties for applications in drug development and materials science.

References

- Electronic Structures and Spectra of Donor-Acceptor Conjug

- Electronic properties and optical spectra of donor–acceptor conjug

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. [Link]

-

Spin Interactions in New Donor-Acceptor Complexes. UNM Digital Repository. [Link]

-

Donor–acceptor polymer complex formation in solution confirmed by spectroscopy and atomic-scale modelling. RSC Publishing. [Link]

-

AN EXPERIMENTAL AND THEORETICAL INVESTIGATION ON THE INTRAMOLECULAR CHARGE TRANSFER PROPERTIES OF p- DIMETHYLAMINOBENZALDEHYDE. IIP Series. [Link]

-

A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. [Link]

-

Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies. PMC - NIH. [Link]

-

Solvatochromism. Wikipedia. [Link]

-

Solvatochromism as a new tool to distinguish structurally similar compounds. PMC. [Link]

-

Diazotization of p-aminobenzaldehyde. | Download Scientific Diagram. ResearchGate. [Link]

-

Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study. MDPI. [Link]

-

2-Aminobenzaldehyde. Wikipedia. [Link]

-

Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. PubMed. [Link]

- Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. [No Source Found].

-

DFT and experimental study on the spectral and nonlinear optical properties of a highly conjugated imine. SciSpace. [Link]

-

Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH. [Link]

- 2-aminobenzaldehyde - 529-23-7, C7H7NO, density, melting point, boiling point, structural formula, synthesis. [No Source Found].

-

Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. NIH. [Link]

-

4-Benzyl-2-(methylaminooxy)benzaldehyde | C15H15NO2 | CID 163855901. PubChem. [Link]

-

Benzaldehyde, 4-(dimethylamino)-. the NIST WebBook. [Link]

-

Theoretical Determination of Linear and nonlinear Optical Properties as well as Electric Anisotropies of Elements of Periodic Table: A Density Functional Theory Study. RSC Publishing. [Link]

-

(Open Access) DFT investigation on the linear and nonlinear optical properties of the tautomers and derivatives of 2-aminobenzothiazole (ABT) in the gas phase and different solvents. SciSpace. [Link]

-

Synthesis of N-Benzyl N-Methyl chitosan by Simultaneous Alkylation of Formaldehyde and Benzaldehyde: Investigation of Chemical Structure and Composition. Oriental Journal of Chemistry. [Link]

-

Synthesis and DFT calculations of linear and nonlinear optical responses of novel 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4 one. ResearchGate. [Link]

-

Performance of DFT functionals for calculating the second-order nonlinear optical properties of dipolar merocyanines. RSC Publishing. [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. AIR Unimi. [Link]

Sources

- 1. Electronic Structures and Spectra of Donor-Acceptor Conjugated Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electronic properties and optical spectra of donor–acceptor conjugated organic polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvatochromism - Wikipedia [en.wikipedia.org]

- 5. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Performance of DFT functionals for calculating the second-order nonlinear optical properties of dipolar merocyanines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photophysical Properties of 4-(N-Benzyl-N-methylamino)benzaldehyde: A Case Study with 4-(Dimethylamino)benzaldehyde as a Model System

Introduction: The Significance of Donor-Acceptor Chromophores

4-(Dialkylamino)benzaldehydes, including our target molecule 4-(N-Benzyl-N-methylamino)benzaldehyde, belong to a class of organic molecules known as donor-π-acceptor (D-π-A) systems. These molecules are characterized by an electron-donating group (the dialkylamino moiety) connected to an electron-accepting group (the benzaldehyde moiety) through a π-conjugated system (the benzene ring). This architecture gives rise to interesting photophysical properties, most notably intramolecular charge transfer (ICT) upon photoexcitation.

The efficiency and characteristics of this ICT process are highly sensitive to the molecule's environment, particularly the polarity of the solvent. This solvatochromism, the change in absorption or emission color with solvent polarity, makes these compounds valuable as fluorescent probes for studying local environments in chemical and biological systems. Furthermore, their nonlinear optical properties make them candidates for applications in materials science.

This guide will delve into the synthesis, characterization, and detailed photophysical properties of 4-(dimethylamino)benzaldehyde (DMAB) as a robust model for understanding the behavior of this compound.

Synthesis and Characterization

The synthesis of 4-(dialkylamino)benzaldehydes is typically achieved through the formylation of the corresponding N,N-dialkylaniline. Several methods exist, with the Vilsmeier-Haack reaction being a common and efficient approach.

Synthesis of 4-(Dimethylamino)benzaldehyde (DMAB)

A prevalent method for the synthesis of DMAB involves the reaction of N,N-dimethylaniline with a formylating agent, such as a mixture of phosphorus oxychloride and dimethylformamide (DMF), which forms the Vilsmeier reagent in situ.

Experimental Protocol: Vilsmeier-Haack Formylation of N,N-dimethylaniline

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, cool phosphorus oxychloride (1.1 equivalents) in anhydrous DMF (5 equivalents) to 0-5 °C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Slowly add N,N-dimethylaniline (1 equivalent) to the stirred solution, maintaining the temperature below 10 °C. The formation of the electrophilic Vilsmeier reagent occurs.

-

Electrophilic Aromatic Substitution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours to drive the formylation reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Purification: Filter the crude product, wash with cold water, and dry. Recrystallization from an appropriate solvent system, such as ethanol-water, yields purified 4-(dimethylamino)benzaldehyde as a crystalline solid.[1]

Characterization: The purified product should be characterized by standard analytical techniques:

-

Melting Point: DMAB has a reported melting point of 72-75 °C.

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy will confirm the molecular structure.

-

Mass Spectrometry: To confirm the molecular weight (149.19 g/mol for DMAB).[2]

-

UV-Vis Spectroscopy: To determine the absorption maximum.

Photophysical Properties

The photophysical properties of DMAB are dominated by the charge transfer character of its low-lying excited states.

Electronic Absorption and Emission

DMAB exhibits a strong absorption band in the near-UV region, which is attributed to a π-π* electronic transition with significant intramolecular charge transfer (ICT) character. The electron-donating dimethylamino group pushes electron density into the benzene ring, which is then pulled towards the electron-withdrawing aldehyde group.

Upon excitation, the molecule relaxes to the first excited singlet state (S1), which has a more pronounced charge transfer character than the ground state (S0). This change in electron distribution leads to a larger dipole moment in the excited state.

Solvatochromism: The absorption and emission spectra of DMAB are highly sensitive to the polarity of the solvent.[3][4][5]

-

Absorption: In nonpolar solvents, the absorption maximum (λabs) is at shorter wavelengths. As the solvent polarity increases, λabs undergoes a bathochromic (red) shift. This is because more polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition.

-

Emission: The fluorescence emission spectrum shows a more dramatic bathochromic shift with increasing solvent polarity. This is due to the reorientation of the solvent molecules around the excited state dipole moment before fluorescence occurs, a process known as solvent relaxation. This relaxation further lowers the energy of the excited state, resulting in a larger Stokes shift (the energy difference between the absorption and emission maxima) in more polar solvents.

Table 1: Solvatochromic Data for 4-(Dimethylamino)benzaldehyde (DMAB)

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| Cyclohexane | 2.02 | ~320 | ~360 | ~3500 |

| Dioxane | 2.21 | ~325 | ~375 | ~4200 |

| Ethyl Acetate | 6.02 | ~330 | ~400 | ~5800 |

| Dichloromethane | 8.93 | ~335 | ~420 | ~6800 |

| Acetonitrile | 37.5 | ~332 | ~450 | ~8800 |

| Ethanol | 24.6 | ~330 | ~460 | ~9500 |

| Methanol | 32.7 | ~330 | ~470 | ~10000 |

Note: The above data is representative and compiled from various sources. Exact values may vary depending on experimental conditions.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence.

For DMAB, both the quantum yield and lifetime are strongly dependent on the solvent environment.

-

Quantum Yield (Φf): In nonpolar solvents, DMAB exhibits a relatively high fluorescence quantum yield. As the solvent polarity increases, the quantum yield decreases significantly. This is attributed to the stabilization of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state in polar solvents. In this state, the dimethylamino group is twisted with respect to the benzene ring, which facilitates non-radiative decay pathways.

-

Lifetime (τf): The fluorescence lifetime generally follows the same trend as the quantum yield, decreasing in more polar solvents. This is because the increased rate of non-radiative decay from the TICT state depopulates the emissive locally excited (LE) state more rapidly.

Table 2: Fluorescence Quantum Yield and Lifetime of DMAB in Various Solvents

| Solvent | Quantum Yield (Φf) | Lifetime (τf, ns) |

| Cyclohexane | ~0.6 | ~2.5 |

| Dioxane | ~0.4 | ~2.0 |

| Ethyl Acetate | ~0.1 | ~1.0 |

| Acetonitrile | ~0.02 | ~0.5 |

| Ethanol | ~0.01 | ~0.3 |

Note: These are approximate values and can vary with the reference standard and measurement technique used.

Experimental Workflows

UV-Vis Absorption and Fluorescence Spectroscopy

Experimental Protocol: Measurement of Absorption and Emission Spectra

-

Solution Preparation: Prepare a stock solution of DMAB in a high-purity solvent (e.g., spectroscopic grade cyclohexane). From this stock solution, prepare a series of dilutions in the desired solvents to be investigated. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.

-

Absorption Measurement: Record the UV-Vis absorption spectrum of each solution using a dual-beam spectrophotometer from approximately 250 nm to 500 nm. Use the pure solvent as a reference.

-

Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined in the previous step. The emission should be scanned over a range that covers the entire emission band (e.g., 350 nm to 600 nm). Ensure that the excitation and emission slit widths are kept constant for all measurements to allow for comparison of intensities.

Caption: Workflow for determining relative fluorescence quantum yield.

Implications for this compound (BMAB)

Based on the detailed analysis of DMAB, we can predict the photophysical properties of BMAB:

-

Synthesis: The synthesis of BMAB would follow a similar Vilsmeier-Haack formylation of N-benzyl-N-methylaniline.

-

Absorption and Emission: BMAB is expected to exhibit absorption and emission maxima at slightly longer wavelengths compared to DMAB due to the weak electron-donating nature of the benzyl group.

-

Solvatochromism: A pronounced positive solvatochromism in both absorption and emission is anticipated, similar to DMAB, due to the dominant ICT character of the excited state.

-

Quantum Yield and Lifetime: The fluorescence quantum yield and lifetime of BMAB are expected to be sensitive to solvent polarity. The bulkier benzyl group might sterically hinder the twisting of the amino group, potentially leading to a slightly higher quantum yield in polar solvents compared to DMAB. However, the overall trend of decreasing quantum yield and lifetime with increasing solvent polarity should be maintained.

Conclusion

This technical guide has provided a comprehensive overview of the photophysical properties of 4-(dimethylamino)benzaldehyde as a model system for this compound. The pronounced solvatochromism and sensitivity of the fluorescence quantum yield to the environment make these D-π-A chromophores excellent candidates for applications as fluorescent probes and in materials science. The provided experimental protocols offer a clear framework for the characterization of these and similar molecules. Further experimental investigation into the specific photophysical parameters of BMAB is warranted to confirm the predictions made in this guide.

References

-

PubChem. (n.d.). 4-(Dimethylamino)benzaldehyde. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Gao, B., & Zhu, J.-L. (2008). 4-(Dimethylamino)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1182. [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.

- Valeur, B., & Berberan-Santos, M. N. (2012).

-

NIST. (n.d.). Benzaldehyde, 4-(dimethylamino)-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (2023, December 1). para-Dimethylaminobenzaldehyde. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). 4-(Dimethylamino)benzaldehyde. Retrieved January 17, 2026, from [Link]

-

International Academy of Physical Sciences. (n.d.). View of Electronic and Vibrational Spectral Studies of 4- Dimethylamino Benzaldehyde, Solvent Effect and Effect of pH on n- π and π-π* Transitions*. Retrieved January 17, 2026, from [Link]

- Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews, 103(10), 3899–4032.

- Kasha, M. (1950). Characterization of electronic transitions in complex molecules. Discussions of the Faraday Society, 9, 14–19.

- Mataga, N., Kaifu, Y., & Koizumi, M. (1956). The solvent effect on fluorescence spectrum. Change of solute-solvent interaction during the lifetime of excited solute molecule. Bulletin of the Chemical Society of Japan, 29(4), 465–470.

-

Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved January 17, 2026, from [Link]

Sources

- 1. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. 4-(Dimethylamino)Benzaldehyde | C9H11NO | CID 7479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvatochromism - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability and Degradation of 4-(N-Benzyl-N-methylamino)benzaldehyde

Foreword: Charting the Course of a Molecule's Journey

In the landscape of pharmaceutical development and material science, understanding the intrinsic stability of a molecule is paramount. It is the very foundation upon which we build safe, effective, and reliable products. This guide is dedicated to a molecule of significant interest: this compound. Its unique structure, possessing both a tertiary benzylic amine and an aromatic aldehyde, presents a fascinating case study in chemical stability. We will not merely list facts; we will delve into the 'why' and 'how'—the causality behind its potential degradation pathways and the rationale for the analytical strategies employed to uncover them. This document is crafted from a Senior Application Scientist's perspective, blending rigorous scientific principles with practical, field-tested insights to empower you in your research and development endeavors.

Unveiling the Molecule: this compound at a Glance

This compound is a substituted aromatic compound with the molecular formula C₁₅H₁₅NO. Its structure is characterized by a benzaldehyde core where the para position is substituted with an N-benzyl-N-methylamino group. This unique combination of a reactive aldehyde and a tertiary amine dictates its chemical behavior and, consequently, its stability profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO | [1] |

| Molecular Weight | 225.29 g/mol | [1] |

| Appearance | Colorless to orange to green liquid | [1] |

| CAS Number | 1215-41-4 | [1] |

The presence of the electron-donating amino group activates the aromatic ring, influencing its susceptibility to electrophilic attack and oxidation. The aldehyde group, on the other hand, is a site for nucleophilic attack and can undergo oxidation to the corresponding carboxylic acid. The benzylic position also presents a potential site for oxidative degradation.

The Gauntlet of Instability: Foreseeing Degradation Pathways

A molecule's journey through development, manufacturing, and storage is fraught with environmental challenges. To ensure its integrity, we must anticipate how it will react to various stressors. This is the essence of forced degradation studies, a critical component of pharmaceutical development that helps in identifying potential degradation products and establishing stability-indicating analytical methods.[2][3]

Based on the structure of this compound, we can hypothesize several degradation pathways under different stress conditions.

Hydrolytic Degradation: The Water Challenge

Hydrolysis is a key degradation pathway for many pharmaceutical compounds. For our molecule, the imine bond, if formed as an intermediate from the reaction of the aldehyde with other amines, would be susceptible to hydrolysis. However, the primary functional groups in the parent molecule, the tertiary amine and the aldehyde, are generally stable to hydrolysis under neutral conditions. Under strongly acidic or basic conditions, the stability might be compromised.

-

Acidic Conditions: Protonation of the nitrogen atom could potentially influence the electronic properties of the molecule, but significant degradation via hydrolysis is not immediately expected.

-

Basic Conditions: While aromatic aldehydes can undergo Cannizzaro reactions in the presence of a strong base, this is typically for aldehydes lacking alpha-hydrogens. The primary concern under basic conditions would be the potential for aerial oxidation, which can be base-catalyzed.

Oxidative Degradation: The Battle Against Reactive Oxygen Species

The tertiary amine and aldehyde functionalities, as well as the benzylic C-H bonds, are prime targets for oxidation.[2][4] Aromatic amines are known to be susceptible to oxidation, which can lead to a variety of colored products.[4]

-

N-Oxidation: The tertiary amine can be oxidized to form the corresponding N-oxide.

-

De-alkylation: Oxidative cleavage of the N-benzyl or N-methyl group can occur, leading to the formation of 4-(N-methylamino)benzaldehyde or 4-(N-benzylamino)benzaldehyde, respectively, along with formaldehyde or benzaldehyde.[5]

-

Aldehyde Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming 4-(N-Benzyl-N-methylamino)benzoic acid. This is a very common degradation pathway for benzaldehyde derivatives.[6]

-

Benzylic Oxidation: The methylene bridge of the benzyl group can be oxidized to a ketone.

Photodegradation: The Perils of Light Exposure

The aromatic rings and the aldehyde chromophore in this compound suggest a high likelihood of photosensitivity.[7][8][9] Aromatic aldehydes can undergo various photochemical reactions, including photo-oxidation and photoreduction. The electron-rich nature of the amino-substituted ring system can further enhance its susceptibility to photo-oxidation.

-

Photo-oxidation: Light can catalyze the oxidation of the aldehyde to a carboxylic acid or lead to the formation of radical species that can initiate further degradation.

-

Photorearrangement/Cleavage: UV radiation can provide the energy for bond cleavage, potentially leading to the scission of the N-benzyl or N-methyl bond.

Thermal Degradation: The Test of Heat

Elevated temperatures can provide the activation energy for various degradation reactions. For tertiary amines, thermal degradation can proceed via dealkylation pathways.[10][11] The overall stability of the molecule at elevated temperatures will be a critical parameter to establish for determining appropriate storage and handling conditions.

The Investigator's Toolkit: A Practical Guide to Forced Degradation Studies

To systematically investigate the stability of this compound, a well-designed forced degradation study is essential.[12][13][14] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and characterization, without completely degrading the parent compound.[2]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive approach to conducting a forced degradation study.

Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL. This stock solution will be used for all stress conditions.

Table 2: Recommended Forced Degradation Stress Conditions

| Stress Condition | Reagents and Conditions | Duration |

| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 hours at 60°C |

| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 hours at 60°C |

| Oxidative | 3% H₂O₂ | 2, 4, 8, 24 hours at room temperature |

| Thermal | Solid & Solution | 24, 48, 72 hours at 80°C |

| Photolytic | Solid & Solution | Expose to ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter) |

At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

The Power of Chromatography: Developing a Stability-Indicating Method

A stability-indicating analytical method is one that can accurately and selectively quantify the parent drug in the presence of its degradation products, impurities, and excipients. HPLC is the workhorse for such analyses.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection: PDA detector scanning from 200-400 nm to capture the absorbance maxima of the parent compound and any potential degradation products.

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

The method must be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Data Interpretation: From Chromatograms to Conclusions

The analysis of the stressed samples will generate a wealth of data. The key is to systematically interpret this information to build a comprehensive stability profile.

-

Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound and any degradation products. This ensures that each chromatographic peak corresponds to a single component.

-

Mass Balance: Calculate the mass balance to account for all the material after degradation. The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration.

-

Identification of Degradation Products: For significant degradation products, further characterization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for structural elucidation.

Visualizing the Pathways: A Logical Framework

To better understand the relationships between the different aspects of a stability study, we can use diagrams to visualize the workflow and potential outcomes.

Forced Degradation Experimental Workflow

Caption: A streamlined workflow for conducting forced degradation studies.

Proposed Degradation Pathways

Caption: Hypothetical degradation pathways for the target molecule.

Trustworthiness Through Self-Validation: Building Robust Protocols

Every experimental protocol described herein is designed as a self-validating system. The inclusion of controls (unstressed samples), time-course analysis, and mass balance calculations provides an internal check on the quality and reliability of the data. Furthermore, the use of a validated, stability-indicating analytical method ensures that the results are accurate and reproducible.

Concluding Remarks: From Data to Dossier

The journey of understanding the stability and degradation of this compound is a meticulous one, requiring a blend of theoretical knowledge and practical expertise. This guide has provided a comprehensive roadmap for this journey. By systematically applying the principles and protocols outlined, researchers can generate the high-quality data necessary to support drug development, ensure product quality, and ultimately contribute to the advancement of science. The insights gained will not only be crucial for regulatory submissions but will also inform formulation development, packaging selection, and the establishment of appropriate storage conditions.

References

- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health.

-

Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Impact of Solvent on the Thermal Stability of Amines. (2021, May 19). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Degradation of amines in CO Capture. (2011, June 6). SINTEF. Retrieved January 17, 2026, from [Link]

-

Thermal degradation of tertiary amine for CO2 capture: Structure–activity relationships and density functional theory calculations. (2024, December 10). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Thermal degradation rates of different amines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Oxidative degradation of amines using a closed batch system. (n.d.). Norwegian Research Information Repository. Retrieved January 17, 2026, from [Link]

-

Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

4-Benzyl-2-(methylaminooxy)benzaldehyde. (2026, January 3). PubChem. Retrieved January 17, 2026, from [Link]

-

A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Benzaldehyde, 4-(dimethylamino)-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

Does any aromatic aldehyde having a cationic moeity in para position can be photochromic under UV irradiation?. (2022, August 23). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Hydrolysis of benzaldehyde O,S-acetals. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. (n.d.). CORE. Retrieved January 17, 2026, from [Link]

-

Degradation of benzylamines during chlorination and chloramination. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

Benzaldehyde: Properties, Reactions, Production And Uses. (2024, August 4). Chemcess. Retrieved January 17, 2026, from [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved January 17, 2026, from [Link]

-

Aldehydes as powerful initiators for photochemical transformations. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. (2018, September 4). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Synthesis of 4-(N-acetyl-N-methylamino)benzyl alcohol. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. (n.d.). Retrieved January 17, 2026, from [Link]

-

Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. (2025, August 6). Retrieved January 17, 2026, from [Link]

- Benzaldehyde derivatives, their preparation and application. (n.d.). Google Patents.

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Forced Degradation – A Review. (2022, November 30). Retrieved January 17, 2026, from [Link]

-

hydrobenzamide from benzaldehyde and ammonia. (2021, January 7). Sciencemadness Discussion Board. Retrieved January 17, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs – A review. (2025, October 31). Retrieved January 17, 2026, from [Link]

-

Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved January 17, 2026, from [Link]

-

Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (2023, June 14). ACS Publications. Retrieved January 17, 2026, from [Link]

-

4-(Dimethylamino) Benzaldehyde (Reag. Ph. Eur.) for analysis, ACS. (n.d.). Analytics-Shop. Retrieved January 17, 2026, from [Link]

-

Synthesis of 4-(N-acetyl-N-methylamino)benzyl bromide. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

This compound CAS1215-41-4. (n.d.). Mit-ivy. Retrieved January 17, 2026, from [Link]

- Preparation of N-benzylamines. (n.d.). Google Patents.

-

Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. (n.d.). Retrieved January 17, 2026, from [Link]

-

ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. (2011, November 20). Retrieved January 17, 2026, from [Link]

-

4-(Dimethylamino)Benzaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Polarographic determination of benzaldehyde in benzyl alcohol and sodium diclofenac injection formulations. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

Sources

- 1. China this compound CAS1215-41-4 High Purity 99% /sample is free/DA 90 days- factory and manufacturers | Mit-ivy [jsbeleya.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. sintef.no [sintef.no]

- 12. pharmtech.com [pharmtech.com]

- 13. biomedres.us [biomedres.us]

- 14. biomedres.us [biomedres.us]

An In-depth Technical Guide to the Formation of 4-(N-Benzyl-N-methylamino)benzaldehyde

This guide provides a comprehensive examination of the reaction mechanism and synthetic protocols for the formation of 4-(N-Benzyl-N-methylamino)benzaldehyde. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers validated experimental workflows. The synthesis is presented as a logical two-stage process: the initial formation of the key intermediate, N-benzyl-N-methylaniline, followed by its formylation to yield the target aldehyde.

Introduction: Significance and Synthetic Strategy

This compound is a valuable synthetic intermediate, serving as a crucial building block in the synthesis of dyes, pharmaceuticals, and materials for nonlinear optics. Its structure, featuring a potent electron-donating amino group conjugated with an aldehyde, makes it a versatile precursor for a wide range of chemical transformations.

The most logical and efficient synthesis of this molecule is a two-part strategy:

-

Synthesis of the Tertiary Amine Precursor: Formation of N-benzyl-N-methylaniline, the electron-rich aromatic substrate.

-

Electrophilic Formylation: Introduction of the aldehyde group onto the para-position of the activated benzene ring, a process for which the Vilsmeier-Haack reaction is exceptionally well-suited.

This guide will dissect each stage, focusing on the mechanistic underpinnings and practical execution.

Part 1: Synthesis of the Precursor: N-Benzyl-N-methylaniline

The formation of the tertiary amine, N-benzyl-N-methylaniline, is the foundational step. Two primary, robust methods are prevalent in synthetic chemistry: direct N-alkylation via nucleophilic substitution and reductive amination.

Method A: Direct N-Alkylation of N-methylaniline

This classical approach involves the direct reaction of N-methylaniline with benzyl chloride. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanistic Rationale: The nitrogen atom of N-methylaniline possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride leaving group. A critical aspect of this protocol is the inclusion of a mild base, such as sodium bicarbonate or potassium carbonate.[1][2] This base is essential to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. Without it, the HCl would protonate the starting amine, forming an ammonium salt and rendering it non-nucleophilic, thereby quenching the reaction.[2]

Experimental Protocol: N-Alkylation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N-methylaniline (1.0 eq.), benzyl chloride (1.0 eq.), and powdered anhydrous potassium carbonate (1.5 eq.) in a suitable solvent such as acetone or acetonitrile.

-

Reaction Execution: Heat the mixture to reflux and maintain stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by vacuum distillation to yield pure N-benzyl-N-methylaniline.

Method B: Reductive Amination

Reductive amination is a powerful and often milder alternative for synthesizing amines.[3][4][5] This method involves the reaction of N-methylaniline with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the final tertiary amine.[5][6][7]

Mechanistic Rationale: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This intermediate subsequently dehydrates to form a resonance-stabilized N-benzylidenemethylanilinium ion. A selective reducing agent, typically a hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the iminium ion to the target tertiary amine.[7] These reducing agents are chosen for their mildness and their ability to reduce the iminium ion preferentially over the starting aldehyde. Catalytic hydrogenation over Pd/C is also a viable reduction method.[8][9]

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve N-methylaniline (1.1 eq.) and benzaldehyde (1.0 eq.) in a suitable solvent like methanol or 1,2-dichloroethane.

-